molecular formula C22H24N2S B2825611 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207043-79-5

2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No.: B2825611
CAS No.: 1207043-79-5
M. Wt: 348.51
InChI Key: FAXYMWRRIQCZHG-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole is an organic compound with the molecular formula C22H24N2S and a molecular weight of 348.5 g/mol . It features an imidazole core structure substituted with a cyclopentylthio group at the 2-position and two p-tolyl groups at the 1 and 5 positions. The compound is supplied for research applications and is strictly for laboratory use. Compounds based on the imidazole scaffold are of significant research interest due to their diverse biological activities. Imidazole derivatives are extensively studied in medicinal chemistry and materials science . Some imidazole-based molecules have been investigated as potent and selective antagonists for specific biological targets, such as chemokine receptors . Furthermore, polymeric ionic compounds containing imidazolium groups have documented applications in biocide compositions, including use as antibacterial, antifungal, and antiviral agents, as well as in personal care formulations . Researchers can utilize this high-purity compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1,5-bis(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2S/c1-16-7-11-18(12-8-16)21-15-23-22(25-20-5-3-4-6-20)24(21)19-13-9-17(2)10-14-19/h7-15,20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYMWRRIQCZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For instance, a thiol-containing compound can be reacted with an imidazole derivative in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety. Techniques like distillation, crystallization, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives by altering the functional groups.

    Substitution: The imidazole ring and attached groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a drug candidate or a lead compound for developing new pharmaceuticals.

    Industry: It may be utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences from the target compound:

Compound Name Substituents (Positions) Key Features Reference
2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole Cyclopentylthio (2), p-tolyl (1,5) High lipophilicity, potential for improved bioavailability N/A
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole Phenyl (2), p-tolyl (1), methyl (4,5) Crystallographically characterized; planar imidazole core with aryl groups
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives Methylbenzylthio (2), carboxylic acids (4,5) Enhanced solubility via polar groups; evaluated for synthetic accessibility
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Diphenylimidazole-triazole hybrid Multi-heterocyclic system with potential for π-π interactions
Key Observations:

Substituent Impact on Solubility :

  • The target compound’s cyclopentylthio and p-tolyl groups likely reduce water solubility compared to carboxylic acid derivatives (e.g., compounds in ). However, this lipophilicity may enhance cell membrane penetration, a critical factor in drug design.
  • In contrast, 4,5-dimethyl substituents (as in ) introduce steric hindrance without significantly altering polarity.

Synthetic Accessibility: The synthesis of 2-(2-methylbenzylthio) derivatives () uses straightforward catalytic conditions (e.g., ethanol reflux with CAN catalyst), similar to methods applicable for the target compound. Hybrid systems like triazole-imidazole derivatives () require multi-step protocols, complicating scalability.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent in the evidence, trends from analogs provide insights:

  • Antimicrobial Activity : Imidazole-triazole hybrids () show moderate to strong growth inhibition against microbes, attributed to heterocyclic π-system interactions with microbial enzymes. The cyclopentylthio group’s electron-withdrawing effects may enhance such activity.

Biological Activity

2-(Cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole is an imidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a unique structural configuration that may influence its interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentylthio group and two p-tolyl groups attached to the imidazole ring. This specific arrangement contributes to its chemical reactivity and biological properties.

Property Details
Molecular Formula C19H22N2S
Molecular Weight 306.45 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It may act by disrupting microtubule dynamics, similar to other imidazole derivatives that target tubulin polymerization .
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against a range of pathogens, although specific data on its efficacy against particular strains are still limited.

Anticancer Activity

A study evaluating the antiproliferative effects of various imidazole derivatives indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction .

Cell Line IC50 (nM) Mechanism
MCF-7 (ER+/PR+)52G2/M phase arrest, apoptosis
MDA-MB-231 (triple-negative)74Tubulin polymerization inhibition

Antimicrobial Activity

While detailed studies specifically on this compound are sparse, related imidazole compounds have been shown to possess broad-spectrum antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antimicrobial efficacy against bacteria and fungi .

Case Studies

  • Breast Cancer Treatment : In vitro studies have demonstrated that imidazole derivatives can selectively target cancer cells while sparing non-tumorigenic cells. This selectivity suggests a promising therapeutic window for compounds like this compound in cancer therapy .
  • Infection Models : Experimental models using related thioether compounds have shown significant reductions in bacterial load in infections caused by Streptococcus pneumoniae and E. coli. These findings support further exploration of the antimicrobial potential of this compound .

Q & A

Q. How to scale up synthesis for preclinical studies while maintaining reproducibility?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to map critical parameters (e.g., temperature, stirring rate).
  • Purification : Replace recrystallization with flash chromatography for higher throughput .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

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